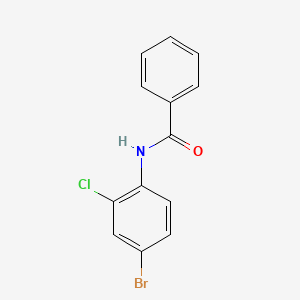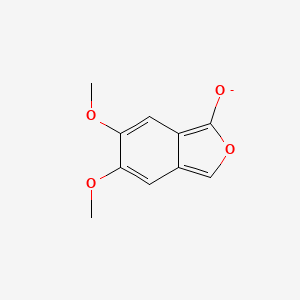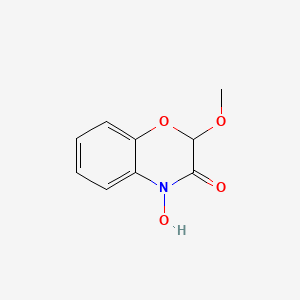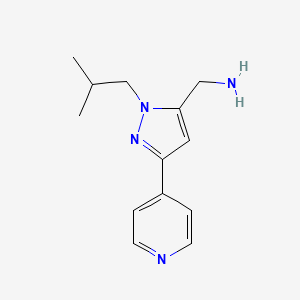![molecular formula C13H14BrNO2 B15280787 6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B15280787.png)
6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex organic compound belonging to the class of spiropyrans Spiropyrans are known for their photochromic properties, which means they can change color when exposed to light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves multiple steps. One common method includes the reaction of indoline derivatives with aldehydes under acidic conditions to form the spirocyclic structure. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.
化学反応の分析
Types of Reactions
6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiropyrans with different functional groups.
科学的研究の応用
6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a photochromic probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of smart materials and sensors due to its photochromic properties.
作用機序
The mechanism of action of 6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound converts from its closed spiropyran form to an open merocyanine form. This transformation alters its electronic and optical properties, making it useful in various applications. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its photochromic behavior .
類似化合物との比較
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antioxidant properties.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Another brominated indole derivative with potential biological activities.
Uniqueness
6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one stands out due to its unique spirocyclic structure and photochromic properties. These features make it particularly valuable in the development of smart materials and sensors, as well as in biological research where light-induced transformations are advantageous.
特性
分子式 |
C13H14BrNO2 |
|---|---|
分子量 |
296.16 g/mol |
IUPAC名 |
6-bromo-1-methylspiro[indole-3,4'-oxane]-2-one |
InChI |
InChI=1S/C13H14BrNO2/c1-15-11-8-9(14)2-3-10(11)13(12(15)16)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
InChIキー |
NTMCKCHVNXVJNN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)Br)C3(C1=O)CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride](/img/structure/B15280721.png)

![4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B15280737.png)



![3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280765.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15280776.png)


![3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)

